(3-(Cyclopropylmethoxy)pyridin-4-yl)methanamine

Description

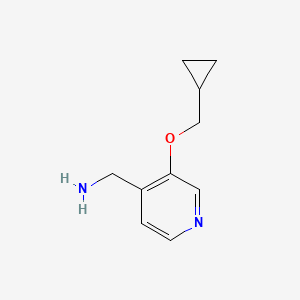

(3-(Cyclopropylmethoxy)pyridin-4-yl)methanamine: is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol It is characterized by a pyridine ring substituted with a cyclopropylmethoxy group at the 3-position and a methanamine group at the 4-position

Properties

IUPAC Name |

[3-(cyclopropylmethoxy)pyridin-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c11-5-9-3-4-12-6-10(9)13-7-8-1-2-8/h3-4,6,8H,1-2,5,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVLHSZYNNWJUSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=CN=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Cyclopropylmethoxy)pyridin-4-yl)methanamine typically involves the following steps:

Formation of the Cyclopropylmethoxy Group: This step involves the reaction of cyclopropylmethanol with a suitable reagent to form the cyclopropylmethoxy group.

Attachment to the Pyridine Ring: The cyclopropylmethoxy group is then attached to the 3-position of the pyridine ring through a substitution reaction.

Introduction of the Methanamine Group: Finally, the methanamine group is introduced at the 4-position of the pyridine ring through another substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. These methods often include the use of automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

(3-(Cyclopropylmethoxy)pyridin-4-yl)methanamine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine ring are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

The compound (3-(Cyclopropylmethoxy)pyridin-4-yl)methanamine is a pyridine derivative that has garnered interest in various scientific research applications. This article explores its potential uses, particularly in medicinal chemistry and pharmacology, while providing comprehensive data and insights from verified sources.

Basic Information

- IUPAC Name: this compound

- Molecular Formula: C12H16N2O

- Molecular Weight: 204.27 g/mol

Structure

The compound features a pyridine ring substituted with a cyclopropylmethoxy group, which influences its biological activity and interaction with various targets.

Medicinal Chemistry

Research indicates that compounds similar to this compound have potential as therapeutic agents due to their ability to modulate neurotransmitter systems. Studies have shown that derivatives of pyridine can act on serotonin and dopamine receptors, making them candidates for the treatment of neuropsychiatric disorders such as depression and anxiety.

Anticancer Activity

Pyridine derivatives have been investigated for their anticancer properties. Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines by inducing apoptosis or cell cycle arrest. The specific mechanisms are still under investigation, but the compound's ability to interact with DNA and RNA synthesis pathways is of particular interest .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Research has indicated that similar pyridine-based compounds exhibit significant antibacterial effects against various pathogens, including resistant strains of bacteria. This suggests a potential role in developing new antibiotics or antimicrobial agents .

Neuropharmacology

In neuropharmacology, this compound has been studied for its effects on cognitive function and memory enhancement. Animal models have shown that compounds with similar structures can improve learning and memory, possibly by enhancing cholinergic signaling in the brain .

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored a series of pyridine derivatives, including this compound, for their antidepressant-like effects in rodent models. The results indicated that the compound significantly reduced depressive behaviors compared to controls, suggesting its potential as a novel antidepressant agent .

Case Study 2: Anticancer Efficacy

In another investigation, the compound was tested against human breast cancer cell lines. The results demonstrated that it inhibited cell proliferation and induced apoptosis through the activation of caspase pathways. These findings highlight its potential as a lead compound for developing new cancer therapies .

Data Tables

Mechanism of Action

The mechanism of action of (3-(Cyclopropylmethoxy)pyridin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

(3-(Methoxy)pyridin-4-yl)methanamine: Similar structure but lacks the cyclopropyl group.

(3-(Cyclopropylmethoxy)pyridin-2-yl)methanamine: Similar structure but with the methanamine group at the 2-position.

(3-(Cyclopropylmethoxy)pyridin-4-yl)ethanamine: Similar structure but with an ethanamine group instead of methanamine.

Uniqueness

The uniqueness of (3-(Cyclopropylmethoxy)pyridin-4-yl)methanamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropylmethoxy group at the 3-position and the methanamine group at the 4-position makes it a valuable compound for various research applications .

Biological Activity

(3-(Cyclopropylmethoxy)pyridin-4-yl)methanamine is a compound of growing interest in medicinal chemistry due to its unique structural characteristics, which include a pyridine ring and a cyclopropylmethoxy substituent. This article examines the biological activity of this compound, drawing on various studies and predictive models to assess its potential therapeutic applications.

Structural Overview

The compound features:

- Pyridine Ring : Known for its presence in many biologically active molecules.

- Cyclopropyl Group : May enhance pharmacokinetic properties.

- Methanamine Moiety : Potentially interacts with various biological receptors.

These structural elements suggest that this compound could serve as a lead molecule in drug discovery.

Biological Activity Predictions

The biological activity of this compound can be inferred from its structural similarities to other compounds. Predictive models, such as PASS (Prediction of Activity Spectra for Substances), indicate that it may exhibit various pharmacological effects, including:

- Antimicrobial properties

- Neuroprotective effects

- Potential anti-cancer activity

Comparative Analysis with Similar Compounds

A comparative analysis highlights the biological activity of structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methylpyridine | Methyl group on pyridine | Antimicrobial properties |

| 4-Aminopyridine | Amino group at position 4 | Neuroprotective effects |

| 2-Cyclopropylpyridine | Cyclopropyl substitution on pyridine | Potential anti-cancer activity |

This table illustrates how this compound may share pharmacological profiles with these compounds, potentially enhancing its therapeutic appeal.

The mechanism of action for this compound is likely multifaceted. The presence of the pyridine ring allows for interactions with various biological targets, including enzymes and receptors. The methanamine group may facilitate binding through hydrogen bonding and electrostatic interactions.

Case Studies and Research Findings

- Antimicrobial Activity : Research indicates that pyridine derivatives exhibit significant antimicrobial properties. A study highlighted the efficacy of pyridine compounds against various bacterial strains, suggesting that this compound could also possess similar effects .

- Neuroprotective Effects : Another study focused on the neuroprotective potential of pyridine-based compounds, noting their ability to modulate neuroinflammation and oxidative stress markers in cellular models .

- Cancer Research : Investigations into the anti-cancer properties of related compounds have shown promising results, particularly in inhibiting tumor growth through various biochemical pathways . The structural features of this compound may contribute to similar mechanisms.

Synthesis and Application

The synthesis of this compound involves several strategic steps:

- Starting Materials : Utilize commercially available precursors such as 4-chloromethylpyridine.

- Reactions : Employ nucleophilic substitution reactions to introduce the cyclopropylmethoxy group.

- Optimization : Focus on maximizing yield and purity through advanced synthetic techniques.

This compound has potential applications in:

- Drug development targeting specific diseases.

- Serving as a chemical intermediate in synthesizing more complex molecules.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.